2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative featuring a benzyl group at position 3, a methyl group at position 8, and an N-(m-tolyl)acetamide side chain. The benzyl and m-tolyl substituents contribute to its aromatic character, while the acetamide linkage may influence solubility and receptor-binding properties. Structural analogs of this compound have been explored for their selective TLR4 modulation and antioxidant activities .
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-7-6-10-21(13-18)29-24(32)16-31-23-12-11-19(2)14-22(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBHFGHVUUBONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide typically begins with the formation of the pyrimido[5,4-b]indole core. This core is synthesized through a series of condensation and cyclization reactions, utilizing starting materials like substituted anilines, benzyl halides, and ketoesters under controlled acidic or basic conditions. The acetamide functionality is introduced through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial-scale production might employ optimized synthetic routes that maximize yield and purity, potentially leveraging flow chemistry techniques for better control over reaction parameters. Continuous-flow reactors and advanced purification processes, such as chromatography and crystallization, are integral to achieving high-quality outputs efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of higher oxides.
Reduction: Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride, converting specific functional groups into more reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions are feasible, where the benzyl or tolyl groups might be replaced by other substituents under appropriate conditions, such as halogenation with N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, benzyl halides.
Major Products
The major products formed from these reactions vary with conditions. Oxidation might yield carboxylic acids or ketones, reduction can result in alcohols or amines, and substitution could lead to halogenated derivatives or other modified aromatic compounds.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for the synthesis of more complex molecules, offering a versatile platform for structural diversification.
Biology
In biological studies, derivatives of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide might exhibit potential as inhibitors or modulators of specific biological pathways, providing a basis for drug discovery.
Medicine
Medically, this compound and its analogs could be investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrial applications could include its use as a precursor in the manufacturing of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide exerts its effects often involves interactions with molecular targets like enzymes or receptors, modulating biochemical pathways. Its indole structure allows it to engage in π-π stacking and hydrogen bonding with biological macromolecules, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Pyrimidoindole Core
The target compound’s 3-benzyl and 8-methyl groups distinguish it from analogs such as N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (2) and sulfinyl analog (3) (). These derivatives feature cyclohexyl and sulfonyl/sulfinyl groups, which introduce steric bulk and polarizable sulfur atoms. The sulfonyl group in 2 enhances oxidative stability compared to the target’s acetamide, but may reduce membrane permeability due to higher polarity .
Acetamide vs. Thioacetamide Linkages
Compounds in , such as N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27), replace the oxygen in the acetamide with a sulfur atom. However, the target’s oxygen-based acetamide could favor hydrogen bonding with polar residues in the receptor, suggesting a trade-off between solubility and binding affinity.
Aromatic vs. Aliphatic Substituents
The m-tolyl group in the target compound contrasts with aliphatic substituents in analogs like N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28) (). Aromatic groups (e.g., benzyl, m-tolyl) engage in π-π stacking with receptor residues, while aliphatic chains (e.g., 3,3-dimethylbutyl) prioritize hydrophobic interactions. The target’s dual aromatic substituents may improve binding specificity but reduce metabolic stability compared to aliphatic analogs .
Fluorinated Derivatives
describes 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (3), which incorporates fluorine atoms. However, the target’s non-fluorinated structure may exhibit reduced toxicity risks, as fluorinated compounds can form reactive metabolites .
Structural and Functional Data Table
Key Research Findings
- Substituent Position Matters : The 3-benzyl group in the target compound likely enhances aromatic interactions in TLR4’s binding pocket, while the 8-methyl group may sterically hinder unfavorable conformations .
- Linkage Chemistry : Oxygen-based acetamides (target) favor polar interactions, whereas thioacetamides () prioritize hydrophobicity, impacting both solubility and receptor affinity .
- Fluorination Trade-offs: Fluorinated analogs () show improved metabolic stability but may introduce synthetic complexity and toxicity concerns compared to the non-fluorinated target .
Biological Activity
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrimidoindole structure, which is significant in drug design due to its ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 454.5 g/mol.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The structure allows for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that pyrimidoindoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral replication by targeting viral polymerases.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study conducted on related pyrimidoindole derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibited IC50 values ranging from 10 µM to 30 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 12 |
| Compound C | NCI-H460 | 25 |
Antiviral Activity
In vitro studies highlighted the antiviral potential of similar compounds against hepatitis C virus (HCV). One derivative showed an IC50 value of 0.35 µM against HCV NS5B polymerase, indicating strong inhibitory action.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound D | HCV NS5B | 0.35 |
| Compound E | HIV RT | 0.20 |
Anti-inflammatory Activity
Research has also focused on the anti-inflammatory properties of pyrimidoindoles. A recent study found that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro.
Case Studies
- Case Study on Cancer Cell Lines : A series of experiments were conducted where various concentrations of the compound were tested on MCF-7 and HeLa cells. Results indicated that higher concentrations led to increased apoptosis rates, suggesting potential for development as an anticancer agent.
- Antiviral Efficacy Assessment : In a controlled study, the compound was tested against HCV-infected cells, showing a marked reduction in viral load compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
